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Introduction

Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon (1C) metabolism,

a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides

(purines and thymidylate), amino acids (serine, glycine, methionine), and for maintaining

cellular methylation and redox balance.[1][2][3] SHMT catalyzes the reversible conversion of

serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[1][3] This reaction

serves as the primary source of one-carbon units for cellular proliferation.[1][3]

There are two main isoforms of SHMT in human cells: the cytosolic SHMT1 and the

mitochondrial SHMT2.[1][4] The mitochondrial isoform, SHMT2, is frequently upregulated in

various cancers, making it a compelling target for anticancer drug development.[1][2][4] By

inhibiting SHMT, the supply of one-carbon units is choked off, disrupting DNA synthesis and

repair, and ultimately hindering the rapid proliferation of cancer cells.[3][5]

(Rac)-SHIN2 is a pyrazolopyran derivative identified as a potent inhibitor of SHMT.[6][7][8] This

small molecule has demonstrated significant therapeutic potential, not only in oncology,

particularly T-cell acute lymphoblastic leukemia (T-ALL), but also as an antibacterial agent.[1][6]

This guide provides a detailed overview of (Rac)-SHIN2, its mechanism of action, quantitative

inhibitory data, experimental protocols for its evaluation, and its role in relevant metabolic

pathways.
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Quantitative Data Presentation
The inhibitory effects of (Rac)-SHIN2 and its active enantiomer, (+)-SHIN2, have been

quantified in various cellular contexts. The data highlights its stereoselective activity and

potency against cancer cell lines and bacteria.

Compound
Target/Cell
Line

Assay Type Metric Value Reference

(+)-SHIN2

HCT116

Colon Cancer

Cells

Cell

Proliferation
IC₅₀ 300 nM [1]

(Rac)-SHIN2
E. faecium

(VSEfm)

Antibacterial

Activity
EC₅₀ 4.7 nM [6]

(Rac)-SHIN2
E. faecium

(VREfmvanA)

Antibacterial

Activity
EC₅₀ 9.8 nM [6]

(Rac)-SHIN2 Hep2 Cells Cytotoxicity CC₅₀ 7.5 µM [6]

Mechanism of Action and Signaling Pathway
(Rac)-SHIN2 exerts its biological effects by directly inhibiting SHMT. This inhibition disrupts the

folate-mediated one-carbon metabolism pathway. The primary mechanism involves blocking

the conversion of serine to glycine, which simultaneously prevents the transfer of a one-carbon

unit to tetrahydrofolate (THF) to form 5,10-methylene-THF.[1] This product is a critical precursor

for the de novo synthesis of purines and thymidylate, which are essential building blocks for

DNA replication.[2][3] In rapidly proliferating cells, such as cancer cells, this blockade leads to a

depletion of the nucleotide pool, causing cell cycle arrest and inhibiting growth.[1][5]

The active enantiomer, (+)-SHIN2, is responsible for this inhibitory activity, while the (-)

enantiomer is largely inactive.[1][9] The disruption of this pathway has been shown to be

particularly effective in T-cell acute lymphoblastic leukemia (T-ALL) and demonstrates

synergistic effects when combined with other antifolate drugs like methotrexate.[1]
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Fig. 1: Mechanism of SHMT Inhibition by (+)-SHIN2.

Experimental Protocols
Cell Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of SHIN2 on

cancer cell lines.

Cell Seeding: HCT116 or Molt4 cells are seeded into 96-well plates at a specified density

(e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.
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Compound Treatment: A serial dilution of (+)-SHIN2, (-)-SHIN2 (as a negative control), and a

vehicle control (e.g., DMSO) is prepared. The cells are treated with these compounds for a

specified period (e.g., 72 hours). For rescue experiments, 1 mM formate can be co-

administered to bypass the SHMT-dependent one-carbon pathway.[1]

Viability Measurement: After incubation, cell viability is assessed using a commercially

available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which

measures ATP levels as an indicator of metabolically active cells.

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle

control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear

regression.

In Vivo Target Engagement Analysis via ¹³C-Serine
Tracing
This protocol demonstrates that SHIN2 inhibits SHMT activity in a living organism by tracing the

metabolic fate of a stable isotope-labeled substrate.[1]

Animal Model: A suitable animal model, such as a mouse bearing a patient-derived xenograft

(PDX) of T-ALL, is used.

Drug Administration: Mice are administered a dose of (+)SHIN2 (e.g., 200 mg/kg) or a

vehicle control via intraperitoneal (IP) injection.[1][9]

Isotope Infusion: Following drug administration, a continuous infusion of U-¹³C-serine is

performed.

Sample Collection: Blood samples are collected at multiple time points during and after the

infusion.

Metabolite Extraction and Analysis: Plasma is separated from the blood samples, and

metabolites are extracted. The isotopic labeling patterns of serine and glycine are analyzed

using Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Interpretation: Inhibition of SHMT by (+)SHIN2 will result in a decreased conversion of

¹³C-labeled serine to ¹³C-labeled glycine (specifically, the M+2 isotopologue of glycine). A
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reduction in the circulating glycine M+2 fraction in the SHIN2-treated group compared to the

vehicle group confirms in vivo target engagement.[1]

Start:
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Fig. 2: Workflow for In Vivo Target Engagement Analysis.

Therapeutic Synergy with Methotrexate
A significant finding is the synergistic antileukemic effect of SHIN2 when combined with

methotrexate, a standard-of-care chemotherapy for T-ALL.[1] Methotrexate targets
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dihydrofolate reductase (DHFR), an enzyme downstream of SHMT in the folate cycle. DHFR is

responsible for regenerating tetrahydrofolate (THF), the substrate for SHMT.

By inhibiting two distinct nodes in the same critical pathway, the combination of SHIN2 and

methotrexate creates a more profound and durable blockade of one-carbon metabolism. This

dual-pronged attack is effective even in cancer cells that have developed resistance to

methotrexate alone.[1] Studies have shown that methotrexate-resistant T-ALL cells exhibit

enhanced sensitivity to SHIN2, and the combination therapy significantly increases survival in

animal models compared to either drug used as a monotherapy.[1][9]
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Fig. 3: Synergistic Action of SHIN2 and Methotrexate.

Conclusion
(Rac)-SHIN2 is a potent, stereoselective inhibitor of serine hydroxymethyltransferase that

effectively disrupts one-carbon metabolism. Its ability to block nucleotide synthesis makes it a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10856881?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


promising therapeutic agent for diseases characterized by rapid cell proliferation, such as T-cell

acute lymphoblastic leukemia. The demonstrated in vivo target engagement and, critically, its

synergistic activity with established antifolates like methotrexate, highlight a viable strategy to

enhance therapeutic efficacy and overcome drug resistance. Furthermore, its potent

antibacterial activity against drug-resistant enterococci suggests a broader utility. Further

research and clinical development are warranted to fully explore the therapeutic potential of

SHIN2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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